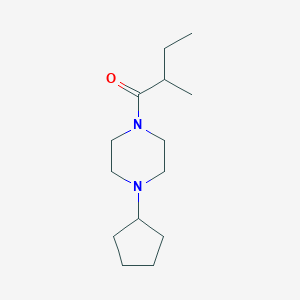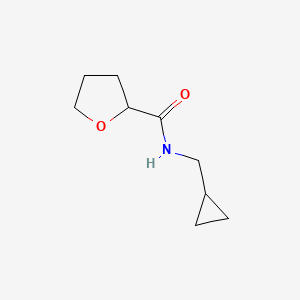
N-(cyclopropylmethyl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)oxolane-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have anticancer properties, specifically against tumors that have abnormalities in the p53 pathway. In
Scientific Research Applications
N-(cyclopropylmethyl)oxolane-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to be effective against a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. N-(cyclopropylmethyl)oxolane-2-carboxamide has also been shown to be effective against tumors that have abnormalities in the p53 pathway, which is a common characteristic of many types of cancer.
Mechanism of Action
N-(cyclopropylmethyl)oxolane-2-carboxamide targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting this process, N-(cyclopropylmethyl)oxolane-2-carboxamide can reduce the production of ribosomes, which are essential for the growth and proliferation of cancer cells. In addition, N-(cyclopropylmethyl)oxolane-2-carboxamide has been shown to activate the DNA damage response pathway, which can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)oxolane-2-carboxamide has been shown to have several biochemical and physiological effects. It can reduce the production of ribosomes, which can lead to a decrease in protein synthesis and cell growth. N-(cyclopropylmethyl)oxolane-2-carboxamide can also activate the DNA damage response pathway, which can lead to cell cycle arrest and apoptosis. In addition, N-(cyclopropylmethyl)oxolane-2-carboxamide has been shown to induce autophagy, which is a process by which cells recycle damaged or dysfunctional components.
Advantages and Limitations for Lab Experiments
One advantage of N-(cyclopropylmethyl)oxolane-2-carboxamide is its specificity for RNA polymerase I transcription. This allows researchers to study the effects of inhibiting this process without affecting other cellular processes. However, N-(cyclopropylmethyl)oxolane-2-carboxamide has been shown to have off-target effects, which can complicate the interpretation of experimental results. In addition, N-(cyclopropylmethyl)oxolane-2-carboxamide has a relatively short half-life, which can make it difficult to maintain effective concentrations in vivo.
Future Directions
For research on N-(cyclopropylmethyl)oxolane-2-carboxamide include the development of more potent and selective inhibitors, the identification of biomarkers, and combination therapies.
Synthesis Methods
The synthesis of N-(cyclopropylmethyl)oxolane-2-carboxamide involves several steps, starting with the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with cyclopropylmethylamine to form N-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxolane-4-methanamine. This intermediate is then reacted with oxalyl chloride to form N-(cyclopropylmethyl)oxolane-2-carboxamide. The final product is purified through recrystallization.
properties
IUPAC Name |
N-(cyclopropylmethyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(8-2-1-5-12-8)10-6-7-3-4-7/h7-8H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXOYKJIZFVYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

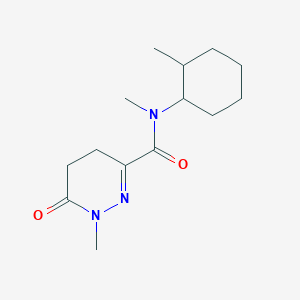

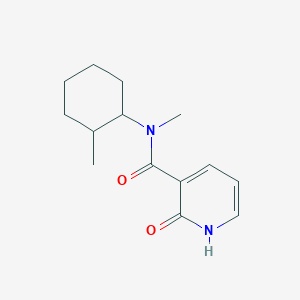
![N'-[2-(4-ethoxyphenoxy)propanoyl]-2-pyrazol-1-ylpropanehydrazide](/img/structure/B7494572.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-pyridin-4-ylmethanone](/img/structure/B7494582.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(5-methylthiophen-2-yl)methanone](/img/structure/B7494597.png)
![3-[[2-(Dimethylamino)-2-thiophen-3-ylethyl]amino]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7494605.png)
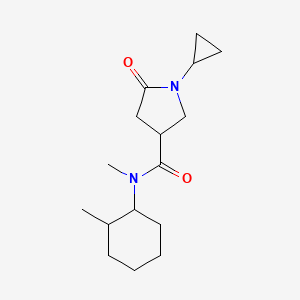
![3-(2-hydroxyphenyl)-1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)propan-1-one](/img/structure/B7494615.png)
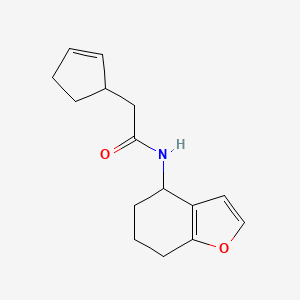

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)
